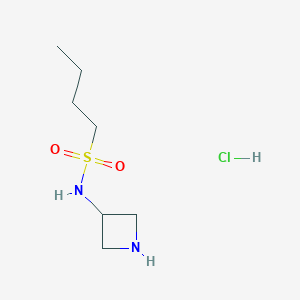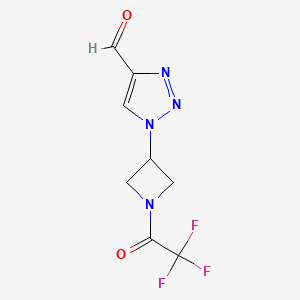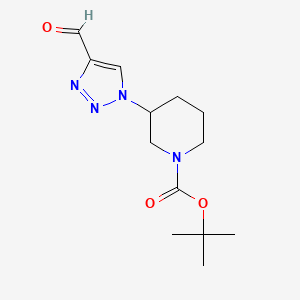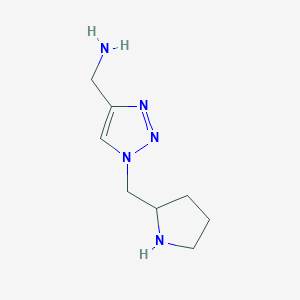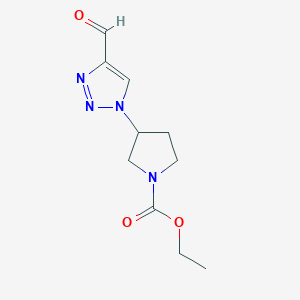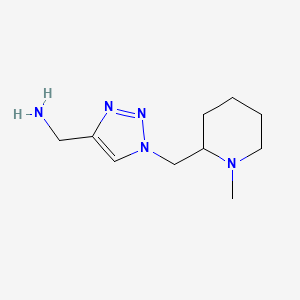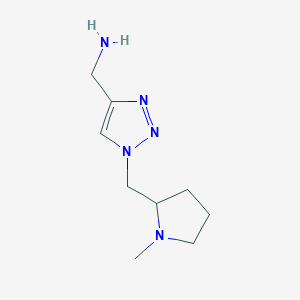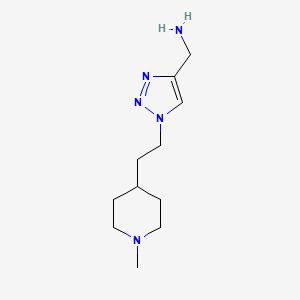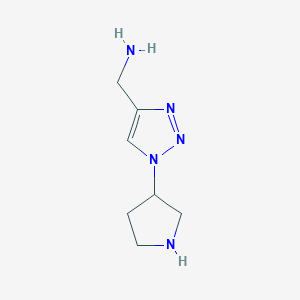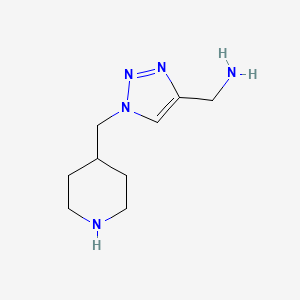
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H9FN2OS and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research indicates that Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including thiophene-based pyrazole carbaldehydes, demonstrate considerable antimicrobial activity. These compounds have been synthesized and characterized, showing effectiveness against various bacteria and fungi without cytotoxic activity towards human cells (Hamed et al., 2020). Similarly, pyrazole-based heterocycles have been synthesized using thiophenyl pyrazole carbaldehyde, showing antimicrobial, anti-inflammatory, and analgesic activities, highlighting the potential of such compounds in developing new therapeutic agents (Abdel-Wahab et al., 2012).
Synthesis of Novel Compounds
The compound's analogs have served as key intermediates in synthesizing a wide range of novel compounds. For example, the synthesis of novel thiazole and pyrazoline derivatives starting from thiophene-based pyrazole carbaldehydes has been reported, with these new compounds showing promising antimicrobial and anti-inflammatory properties (Kariuki et al., 2022). Another study demonstrated the microwave-assisted synthesis of flavonols from thiophene-based pyrazole carbaldehydes, highlighting an efficient method for creating compounds with antibacterial and antifungal activities (Ashok et al., 2016).
Biological Activities and Potential Therapeutic Applications
Research on thiophene-based pyrazole carbaldehydes has led to the discovery of compounds with various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, Schiff bases and their derivatives synthesized from such compounds have been evaluated for in vitro antimicrobial activity, showing excellent to good activity against certain bacteria, suggesting their potential as antimicrobial agents (Mistry et al., 2016). Additionally, novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from thiophene-based pyrazole carbaldehydes have been assessed for antitumor activity, with some compounds showing activity against human liver carcinoma cell lines, indicating their potential in cancer therapy (El-Zahar et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVORARSWBIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


